REACTION_CXSMILES
|
ClCC(OC)=O.C[O-].[Na+].[CH3:10][O:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].[CH2:17](O)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]C>>[CH3:10][O:11][CH2:12][C:13]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
537.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
289.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for a further 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
511.9 g of methanol are then removed from the reaction mixture by distillation
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (303.5 g of distillate)
|
Type
|
CUSTOM
|
Details
|
the bottom temperature rising to 210° C. during the removal
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |